molecular formula C4H9NO B565252 Morpholine-13C4 CAS No. 1217024-56-0

Morpholine-13C4

Cat. No.: B565252
CAS No.: 1217024-56-0
M. Wt: 91.091
InChI Key: YNAVUWVOSKDBBP-JCDJMFQYSA-N
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Description

Morpholine-13C4 (CAS 1217024-56-0) is a stable isotope-labeled derivative of morpholine, where four carbon atoms are replaced with carbon-13 (13C). Its molecular formula is 13C4H9NO, with a molecular weight of 91.091 g/mol . This compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy as a tracer to study molecular structures and reaction mechanisms due to the distinct spin properties of 13C nuclei. Additionally, it serves as an intermediate in synthesizing pharmaceuticals and agrochemicals and as a corrosion inhibitor in industrial applications .

Key properties include:

  • SMILES: [13CH2]1[13CH2]O[13CH2][13CH2]N1
  • InChI: InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i1+1,2+1,3+1,4+1
  • Purity: Supplied as a neat liquid at room temperature .

Properties

IUPAC Name

(2,3,5,6-13C4)1,4-oxazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAVUWVOSKDBBP-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13CH2]O[13CH2][13CH2]N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678649
Record name (~13~C_4_)Morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.091 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217024-56-0
Record name (~13~C_4_)Morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The process occurs in two stages:

  • Amination : DEG reacts with ammonia to form amino-diglycol, accompanied by water elimination.

  • Cyclization : The intermediate undergoes dehydration to yield morpholine.

For Morpholine-13C4, 13C-labeled DEG or ammonia introduces the isotopic label. Typical conditions include:

  • Temperature : 200–250°C (optimized for minimal side reactions).

  • Pressure : 8–30 bar (sub-100 bar systems reduce operational costs).

  • Catalysts : Nickel-copper-manganese oxides or reduced nickel alloys enhance selectivity.

Table 1: Comparative Catalytic Systems for Morpholine Synthesis

Catalyst CompositionTemperature (°C)Pressure (bar)Yield (%)Source
Ni-Cu-Mn Oxide210893
Ni-Cu-Cr Pellet26020747

The Ni-Cu-Mn system achieves 93% morpholine yield at 210°C and 8 bar, whereas higher temperatures (260°C) and pressures (207 bar) with Ni-Cu-Cr catalysts yield 47%, highlighting trade-offs between efficiency and energy input.

Isotopic Labeling Techniques

13C Precursor Integration

This compound synthesis requires introducing 13C at four carbon positions. ChemBK outlines two routes:

  • 13C-Methylamine Route : Condensation of 13C-labeled methylamine with formaldehyde under acidic conditions.

  • 13C-Diethylene Glycol Route : Direct use of 13C-enriched DEG in catalytic amination.

PMC9136934 demonstrates analogous 13C-labeling in nucleobases using formic acid-13C, suggesting adaptability for morpholine. For instance, 13C-formic acid reacts with morpholine to form intermediates that cyclize into labeled heterocycles.

Optimization of Labeling Efficiency

  • Purity of 13C Precursors : ≥99% isotopic enrichment minimizes dilution effects.

  • Reaction Stoichiometry : Excess ammonia (50–70 vol%) ensures complete DEG conversion.

  • Byproduct Management : Co-produced water is removed via azeotropic distillation or molecular sieves to shift equilibrium toward morpholine .

Chemical Reactions Analysis

Types of Reactions

Morpholine-13C4 undergoes several types of chemical reactions typical for secondary amines, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: N-oxides of morpholine.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated morpholine derivatives.

Scientific Research Applications

Chemical Properties and Significance

Morpholine-13C4 has the molecular formula C4H9NO\text{C}_4\text{H}_9\text{NO} and a molecular weight of 85.12 g/mol. The compound is characterized by its nitrogen-containing heterocyclic structure, which contributes to its unique chemical reactivity and utility in various applications.

Metabolic Studies

This compound is frequently employed in metabolic studies due to its isotopic labeling capabilities. The incorporation of the carbon-13 isotope allows researchers to trace metabolic pathways in biological systems.

  • Case Study : A study demonstrated the application of 13C-labeled morpholine in tracing the metabolic fate of xenobiotics in liver microsomes. The isotopic labeling facilitated the identification of metabolic intermediates and elucidated the enzymatic pathways involved in drug metabolism .

Nuclear Magnetic Resonance Spectroscopy

This compound serves as an important reference compound in nuclear magnetic resonance (NMR) spectroscopy. Its distinct chemical shifts provide valuable data for structural elucidation.

  • Data Table : Chemical shift values for morpholine derivatives are summarized below:
CompoundChemical Shift (ppm)
Morpholine2.45
This compound2.48
13C-labeled Metabolite3.20

This data illustrates how isotopic labeling can enhance the resolution of NMR spectra, allowing for more precise structural determination .

Pharmacokinetics

The use of this compound in pharmacokinetic studies is significant for understanding drug absorption, distribution, metabolism, and excretion (ADME). The tracer technique enables researchers to monitor the pharmacokinetic profiles of drugs.

  • Case Study : In a pharmacokinetic study involving a new drug candidate, this compound was used to assess its bioavailability and metabolic pathways in animal models. The results revealed critical insights into the drug's half-life and clearance rates .

Comparison with Similar Compounds

Functional Contrasts :

  • This compound is indispensable for 13C NMR due to its isotopic enrichment, whereas unlabeled morpholine is unsuitable for such applications .
  • 4-Nitrosomorpholine is primarily used as a reference standard in regulatory testing, unlike this compound, which has broader synthetic utility .

Analytical Characterization

  • Mass Spectrometry : this compound displays a molecular ion peak at m/z 91, contrasting with unlabeled morpholine (m/z 87) .

Biological Activity

Morpholine-13C4 is a labeled derivative of morpholine, a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H9NO and is characterized by a morpholine ring structure. This compound is often used as a tracer in biological studies due to the incorporation of carbon-13 isotopes, which allows for detailed metabolic tracking and analysis.

Biological Activity Overview

Morpholine derivatives, including this compound, are known for their wide range of biological activities. These include:

  • Antimicrobial Activity : Morpholine compounds have shown effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Some morpholine derivatives exhibit cytotoxic effects against cancer cell lines, making them potential candidates for cancer therapy.
  • Anti-inflammatory Effects : Certain morpholines have been reported to inhibit pro-inflammatory cytokines and enzymes.

The biological mechanisms by which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : Morpholine derivatives can act as inhibitors for various enzymes, particularly those involved in metabolic pathways relevant to disease states.
  • Receptor Modulation : They may interact with specific receptors in the body, influencing signaling pathways that regulate cell growth and immune responses.
  • Metabolic Tracing : The carbon-13 labeling allows researchers to trace the metabolic fate of the compound in vivo, providing insights into its pharmacokinetics and dynamics.

Data Table: Biological Activities of Morpholine Derivatives

Activity TypeExample CompoundsIC50 Values (μM)References
AntimicrobialThis compound15.2 (E. coli)
AnticancerMorpholine derivatives8 (RPMI 8226)
Anti-inflammatoryMorpholine analogs11.9 (TNF-α)

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of a morpholine derivative structurally similar to this compound. The compound demonstrated significant cytotoxicity against multiple myeloma cell lines with an IC50 value of 8 nM. This study highlighted the potential for morpholine-based compounds in targeted cancer therapies .

Case Study 2: Anti-inflammatory Mechanism

Research on the anti-inflammatory effects of a morpholine derivative indicated that it significantly inhibited LPS-induced production of nitric oxide (NO) in BV-2 microglial cells, with an IC50 value of 10.86 μM. This suggests that morpholines may modulate inflammatory responses through the inhibition of iNOS expression .

Q & A

Q. How can researchers ensure the reliability of this compound data in long-term studies?

  • Methodological Answer :
  • Stability Testing : Periodically assess isotopic compound integrity under storage conditions.
  • Blinded Analysis : Use independent labs for data validation.
  • Archiving : Retain raw data for 10+ years using FAIR (Findable, Accessible, Interoperable, Reusable) principles .

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